molecular formula C10H10N4S B14488811 N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine CAS No. 64166-82-1

N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine

Cat. No.: B14488811
CAS No.: 64166-82-1
M. Wt: 218.28 g/mol
InChI Key: UKTVQDFDJWQOOD-UHFFFAOYSA-N
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Description

1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- is a heterocyclic compound that features both an indazole and a thiazole ring Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds without catalysts and solvents . For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in DMSO under an O2 atmosphere, yielding a variety of 1H-indazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize byproduct formation.

Chemical Reactions Analysis

Types of Reactions

1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazol-7-amine, N-(4,5-dihydro-2-thiazolyl)- is unique due to its combination of indazole and thiazole rings, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound for medicinal chemistry and other scientific research applications.

Properties

CAS No.

64166-82-1

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

N-(1H-indazol-7-yl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N4S/c1-2-7-6-12-14-9(7)8(3-1)13-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,13)(H,12,14)

InChI Key

UKTVQDFDJWQOOD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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